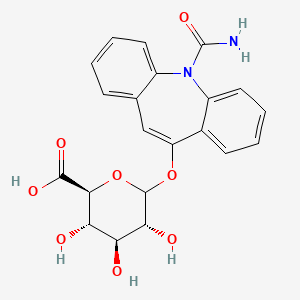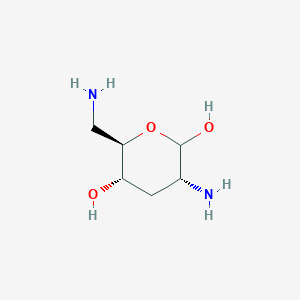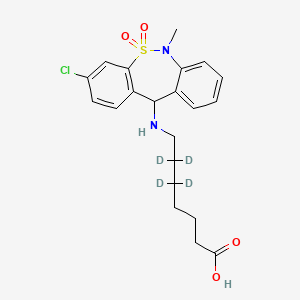
Tianeptine-d4 (Major)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tianeptine-d4 (Major) is a deuterated form of tianeptine, an atypical tricyclic antidepressant primarily used to treat major depressive disorder. The deuterium atoms in Tianeptine-d4 replace hydrogen atoms, which can enhance the compound’s stability and provide distinct advantages in pharmacokinetic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tianeptine-d4 involves the incorporation of deuterium atoms into the tianeptine molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The specific synthetic route and reaction conditions depend on the desired level of deuteration and the availability of deuterated starting materials .
Industrial Production Methods
Industrial production of Tianeptine-d4 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as deuterium exchange, purification, and quality control to meet regulatory standards .
化学反应分析
Types of Reactions
Tianeptine-d4 undergoes various chemical reactions, including:
Oxidation: Tianeptine-d4 can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert Tianeptine-d4 back to its parent compound.
Substitution: Substitution reactions can introduce different functional groups into the Tianeptine-d4 molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxide and sulfone derivatives, reduced forms of Tianeptine-d4, and substituted analogs with different functional groups .
科学研究应用
Tianeptine-d4 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium atoms in Tianeptine-d4 provide a stable isotope label, making it useful in pharmacokinetic studies to track the compound’s absorption, distribution, metabolism, and excretion.
Metabolomic Profiling: Tianeptine-d4 is used in metabolomic studies to understand its effects on various metabolic pathways and identify potential biomarkers for major depressive disorder.
Drug Development: Tianeptine-d4 is used in drug development to study its mechanism of action and optimize its therapeutic potential
作用机制
Tianeptine-d4 exerts its effects primarily through modulation of the glutamatergic system and agonist activity at the mu-type opioid receptor. This dual mechanism of action contributes to its antidepressant and anxiolytic effects. The compound’s interaction with the mu-type opioid receptor is thought to enhance mood and reduce anxiety, while its modulation of glutamatergic signaling helps normalize neurotransmission in the brain .
相似化合物的比较
Similar Compounds
Tianeptine: The parent compound of Tianeptine-d4, used primarily for its antidepressant effects.
Amitriptyline: Another tricyclic antidepressant with a different mechanism of action, primarily affecting serotonin and norepinephrine reuptake.
Imipramine: A tricyclic antidepressant similar to amitriptyline, used to treat depression and anxiety disorders.
Uniqueness of Tianeptine-d4
Tianeptine-d4’s uniqueness lies in its deuterium labeling, which enhances its stability and provides distinct advantages in pharmacokinetic and metabolomic studies. This makes it a valuable tool in scientific research and drug development, offering insights into the compound’s behavior and potential therapeutic applications .
属性
分子式 |
C21H25ClN2O4S |
|---|---|
分子量 |
441.0 g/mol |
IUPAC 名称 |
7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-5,5,6,6-tetradeuterioheptanoic acid |
InChI |
InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26)/i3D2,7D2 |
InChI 键 |
JICJBGPOMZQUBB-VAYLYGBQSA-N |
手性 SMILES |
[2H]C([2H])(CCCC(=O)O)C([2H])([2H])CNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C |
规范 SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


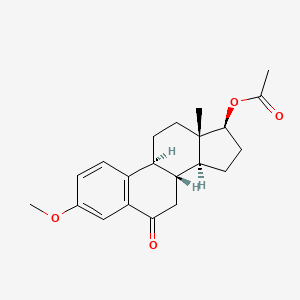
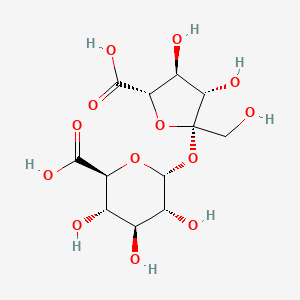


![(2R)-2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13852843.png)
![3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol](/img/structure/B13852848.png)
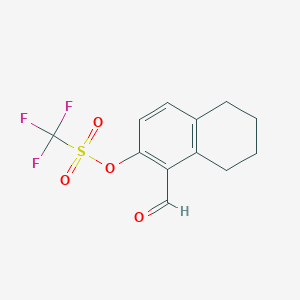
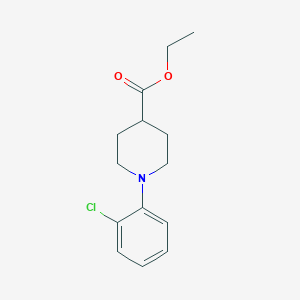
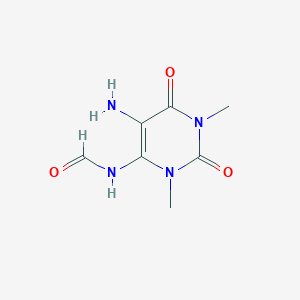
![4-[3-(4-Bromobenzyloxy)propyl]-1H-imidazole](/img/structure/B13852871.png)

